molecular formula C15H22N2O4S2 B5592318 N-(oxolan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

N-(oxolan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5592318
M. Wt: 358.5 g/mol
InChI Key: YHEAXIUKVDRNFI-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a combination of oxolane, piperidine, sulfonyl, and thiophene moieties

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c18-15(16-10-12-5-4-8-21-12)14-9-13(11-22-14)23(19,20)17-6-2-1-3-7-17/h9,11-12H,1-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEAXIUKVDRNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the oxolane moiety: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the piperidine ring: This step involves the reaction of a suitable amine with a piperidine derivative, often under reductive amination conditions.

    Coupling with thiophene-2-carboxylic acid: The final step involves the coupling of the sulfonylated intermediate with thiophene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfonyl and thiophene-containing compounds.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to the target protein, while the thiophene ring might be involved in electronic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxolan-2-ylmethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide
  • N-cyclopentyl-N-(oxolan-2-ylmethyl)methanesulfonamide

Uniqueness

N-(oxolan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is unique due to the combination of its structural features. The presence of both a piperidine and a thiophene ring, along with the sulfonyl and oxolane groups, provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.

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